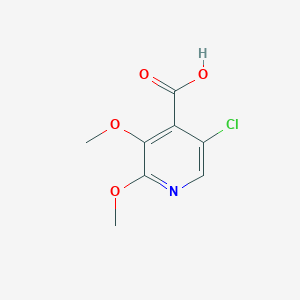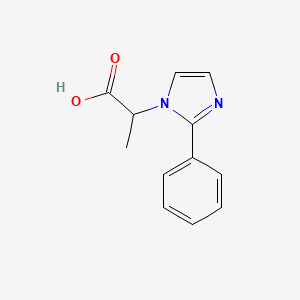
2-(2-phenyl-1H-imidazol-1-yl)propanoic acid
Overview
Description
“2-(2-phenyl-1H-imidazol-1-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of “2-(2-phenyl-1H-imidazol-1-yl)propanoic acid” is C12H12N2O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-phenyl-1H-imidazol-1-yl)propanoic acid” is 216.24 g/mol . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Corrosion Inhibition
One of the novel applications of derivatives closely related to 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid is in the field of corrosion inhibition. A study synthesized amino acids based corrosion inhibitors, including a derivative similar to the specified compound, and tested their performance on mild steel. These inhibitors showed significant corrosion inhibition efficiency, with one derivative demonstrating a maximum efficiency of 96.08% at a low concentration. The study highlights the role of such compounds as potential green corrosion inhibitors, supporting their adsorption on the metal surface and forming protective films as evidenced by various spectroscopic and microscopic techniques (Srivastava et al., 2017).
Enhancement of Biological Effects
Another research domain for related compounds includes enhancing the biological effects of all-trans retinoic acid (ATRA) in cell lines. Novel imidazole derivatives were synthesized and evaluated for their ability to inhibit retinoic acid 4-hydroxylase (CYP26), thereby potentially enhancing ATRA's effects in neuroblastoma cell lines. One specific compound exhibited potent inhibitory activity and was further assessed for its selectivity and stability, indicating the therapeutic potential of these derivatives in medical research (Gomaa et al., 2011).
pH Probing in NMR Spectroscopy
Derivatives of 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid have also found applications as pH probes in NMR spectroscopy. Specifically, polymorphism studies on racemic imidazol-1ylsuccinic acid derivatives revealed their utility in extracellular pH measurements for magnetic resonance spectroscopic imaging (MRSI). These compounds exhibit different polymorphic forms when crystallized in various solvents, which can be distinguished by several analytical techniques, offering a method to probe pH variations in biological systems (Ballesteros et al., 2011).
Catalytic Applications
In the realm of organic synthesis, imidazol-2-ylidenes, a category of N-heterocyclic carbenes that includes derivatives of the compound , have been used as catalysts for transesterification and acylation reactions. These catalysts facilitate the conversion of esters and alcohols at low catalyst loadings and room temperature, demonstrating the versatility of imidazole-based compounds in synthetic chemistry (Grasa et al., 2002).
Future Directions
properties
IUPAC Name |
2-(2-phenylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(12(15)16)14-8-7-13-11(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCIZZBJPBAXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CN=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-1H-imidazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



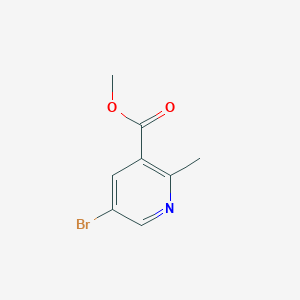
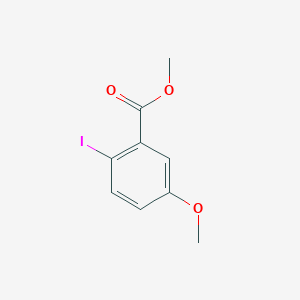
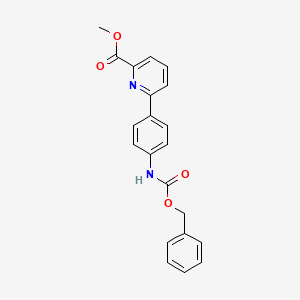
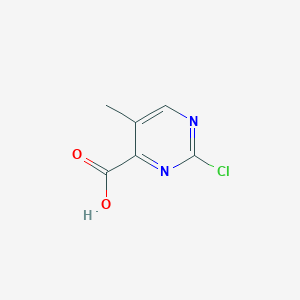

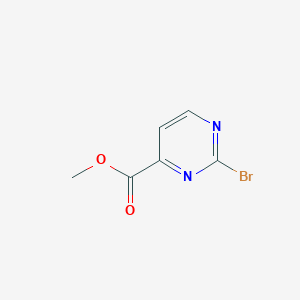
![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)
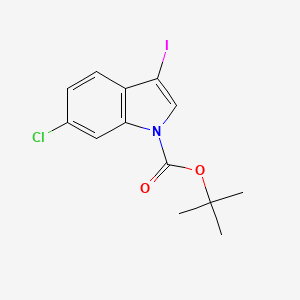
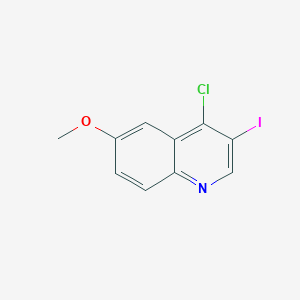

![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)
